Toluenesulfinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

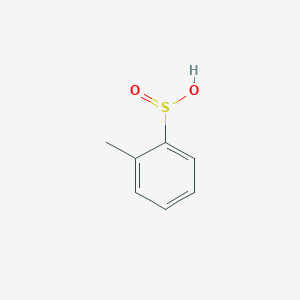

Properties

Molecular Formula |

C7H8O2S |

|---|---|

Molecular Weight |

156.20 g/mol |

IUPAC Name |

2-methylbenzenesulfinic acid |

InChI |

InChI=1S/C7H8O2S/c1-6-4-2-3-5-7(6)10(8)9/h2-5H,1H3,(H,8,9) |

InChI Key |

VLUWLNIMIAFOSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1S(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Toluenesulfinic Acid from Toluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing toluenesulfinic acid, a vital reagent and intermediate in organic synthesis, from the readily available starting material, toluene (B28343). The document details various methodologies, including the reduction of p-toluenesulfonyl chloride and the use of Grignard reagents, presenting quantitative data in structured tables and providing detailed experimental protocols for key reactions. Furthermore, reaction pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a clear understanding of the chemical processes involved.

Introduction to Synthetic Strategies

The synthesis of p-toluenesulfinic acid from toluene is predominantly achieved through indirect methods, the most common of which involves the preparation and subsequent reduction of p-toluenesulfonyl chloride. Direct methods are less frequently employed. The key approaches are:

-

Sulfonylation of Toluene followed by Chlorination and Reduction: This is a robust and widely used multi-step process. Toluene is first sulfonated to produce p-toluenesulfonic acid. This is then converted to p-toluenesulfonyl chloride, which is subsequently reduced to the target p-toluenesulfinic acid. Various reducing agents can be employed in the final step, each with its own advantages.

-

Grignard Reagent Route: This method involves the formation of a Grignard reagent, p-tolylmagnesium bromide, from p-bromotoluene (which can be synthesized from toluene). The Grignard reagent is then reacted with sulfur dioxide to yield the magnesium salt of this compound, which is subsequently protonated.

-

Direct Sulfinylation: A less common approach involves the direct reaction of toluene with sulfur dioxide in the presence of a Lewis acid catalyst like aluminum chloride and hydrogen chloride.[1]

This guide will focus on the most prevalent and well-documented of these methods, providing detailed experimental procedures and comparative data.

Synthesis via Reduction of p-Toluenesulfonyl Chloride

This is arguably the most common and reliable method for the laboratory-scale synthesis of p-toluenesulfinic acid. The overall process can be broken down into three main stages: sulfonation of toluene, chlorination of the resulting sulfonic acid, and reduction of the sulfonyl chloride.

Stage 1: Sulfonation of Toluene

Toluene is reacted with a sulfonating agent to introduce the sulfonic acid group, primarily at the para position due to the directing effect of the methyl group.

Stage 2: Chlorination of p-Toluenesulfonic Acid

The sulfonic acid is converted to the more reactive sulfonyl chloride. This can be achieved using various chlorinating agents.

Stage 3: Reduction of p-Toluenesulfonyl Chloride

The final step is the reduction of the sulfonyl chloride to the sulfinic acid. Several reducing agents can be used, with zinc dust being a common choice.

Experimental Protocols and Quantitative Data

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of p-Toluenesulfinic Acid via Reduction of p-Toluenesulfonyl Chloride

| Step | Reagents and Conditions | Yield | Reference |

| Sulfonation of Toluene | Toluene, concentrated H₂SO₄, heat with azeotropic removal of water. | High | [2] |

| Chlorination of p-Toluenesulfonic Acid | p-Toluenesulfonic acid, chlorosulfonic acid. | ~87% | [3] |

| Reduction of p-Toluenesulfonyl Chloride with Zinc Dust | p-Toluenesulfonyl chloride, zinc dust, water, heat. The product is isolated as the sodium salt. | 64% (as sodium salt dihydrate) | [1] |

| Reduction of p-Toluenesulfonyl Chloride with Sodium Sulfite | p-Toluenesulfonyl chloride, Na₂SO₃, NaHCO₃, water, 70-80 °C. | High | [4] |

Detailed Experimental Protocol: Reduction of p-Toluenesulfonyl Chloride with Zinc Dust[1]

This protocol is adapted from Organic Syntheses.

Materials:

-

p-Toluenesulfonyl chloride (technical grade): 500 g (2.6 moles)

-

Zinc dust (90-100% pure): 400 g (5.5-6.1 atoms)

-

Water: 3 L

-

Sodium hydroxide (B78521) solution (12 N): 250 mL

-

Sodium carbonate (powdered)

Apparatus:

-

12-L crock or large reaction vessel

-

Large mechanical stirrer

-

Steam inlet tube

-

Large evaporating dish

-

Suction filtration apparatus

Procedure:

-

Preparation: Grind the technical p-toluenesulfonyl chloride in a mortar to break up any lumps.

-

Initial Setup: Place 3 L of water in the 12-L crock equipped with a stirrer and steam inlet. Heat the water to 70 °C using dry steam.

-

Addition of Zinc: Turn off the steam and add 400 g of zinc dust to the hot water.

-

Addition of Sulfonyl Chloride: Add the ground p-toluenesulfonyl chloride in small portions over approximately 10 minutes. The temperature will rise to about 80 °C.

-

Reaction: Continue stirring for 10 minutes after the addition is complete. Then, pass steam into the mixture until the temperature reaches 90 °C. Avoid heating above this temperature to prevent bumping.

-

Basification: Turn off the steam and add 250 mL of 12 N sodium hydroxide solution. Subsequently, add powdered sodium carbonate in 50-g portions until the mixture is alkaline to litmus (B1172312) paper and a filtered sample gives no precipitate with sodium carbonate solution.

-

Workup: Filter the hot mixture by suction and wash the zinc oxide residue with two 750-mL portions of hot water. Combine the filtrate and washings in a large evaporating dish.

-

Crystallization: Evaporate the solution over a burner to a volume of about 1 L, or until a crust begins to form at the edges. Cool the mixture to induce crystallization.

-

Isolation: Filter the large, transparent crystals of sodium p-toluenesulfinate dihydrate by suction and air-dry them until efflorescence just begins. The typical yield is around 360 g (64%).

-

Free Acid Preparation: The free p-toluenesulfinic acid can be obtained by dissolving the sodium salt in cold water and carefully acidifying with dilute hydrochloric acid.[1]

Synthesis via the Grignard Reagent Route

This method provides an alternative pathway to p-toluenesulfinic acid, particularly useful if p-bromotoluene is a more convenient starting material than toluene itself.

Experimental Protocols and Quantitative Data

Table 2: Summary of Reaction Conditions for the Grignard Route

| Step | Reagents and Conditions | Yield | Reference |

| Grignard Reagent Formation | p-Bromotoluene, magnesium turnings, dry diethyl ether or THF, under inert atmosphere. | Typically high | [5][6] |

| Reaction with Sulfur Dioxide | p-Tolylmagnesium bromide solution, dry sulfur dioxide gas, followed by acidic workup. | Good | [1] |

Detailed Experimental Protocol: Synthesis of p-Toluenesulfinic Acid via Grignard Reagent

Materials:

-

p-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine (crystal, as initiator)

-

Dry sulfur dioxide gas

-

Dilute hydrochloric acid

Apparatus:

-

Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet

-

Magnetic stirrer

-

Gas dispersion tube

Procedure:

-

Grignard Reagent Preparation:

-

Set up the flame-dried three-necked flask under an inert atmosphere (nitrogen or argon).

-

Place magnesium turnings and a crystal of iodine in the flask.

-

Add a small amount of anhydrous ether.

-

Dissolve p-bromotoluene in anhydrous ether in the dropping funnel.

-

Add a small portion of the p-bromotoluene solution to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

-

Add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

-

Reaction with Sulfur Dioxide:

-

Cool the Grignard reagent solution in an ice bath.

-

Bubble dry sulfur dioxide gas through the solution via a gas dispersion tube with vigorous stirring. The reaction is exothermic.

-

Continue the addition of SO₂ until the reaction is complete (e.g., indicated by a change in color or cessation of heat evolution).

-

-

Workup and Isolation:

-

Pour the reaction mixture onto a mixture of crushed ice and dilute hydrochloric acid.

-

Separate the organic layer.

-

Extract the aqueous layer with ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude p-toluenesulfinic acid, which can be further purified by recrystallization.

-

Conclusion

The synthesis of p-toluenesulfinic acid from toluene is a well-established process with multiple viable routes. The most common and scalable method involves the reduction of p-toluenesulfonyl chloride, which is itself derived from toluene in two steps. This pathway offers high yields and utilizes readily available reagents. The Grignard route provides a reliable alternative, especially when starting from p-bromotoluene. The choice of synthetic route will depend on factors such as the available starting materials, required scale, and desired purity of the final product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. spegroup.ru [spegroup.ru]

- 3. CN105503671A - Preparation method of p-toluene sulfonyl chloride - Google Patents [patents.google.com]

- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p-Tolylmagnesium Bromide | 4294-57-9 | TCI AMERICA [tcichemicals.com]

- 6. p-トリルマグネシウムブロミド 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to p-Toluenesulfinic Acid: Physical and Chemical Properties

Introduction

p-Toluenesulfinic acid, also known as 4-methylbenzenesulfinic acid, is an organosulfur compound with the chemical formula C₇H₈O₂S.[1][2] It is characterized by a sulfinic acid functional group (-SO₂H) attached to a toluene (B28343) ring at the para position.[3] This compound serves as a crucial intermediate and reagent in a wide array of organic syntheses.[4][5] It is particularly valued in the preparation of sulfonamides, sulfones, and chiral sulfoxides.[5] Unlike its more oxidized counterpart, p-toluenesulfonic acid, p-toluenesulfinic acid is a weaker acid and can act as a reducing agent.[3] This guide provides a comprehensive overview of its physical properties, chemical reactivity, synthesis, and key reaction mechanisms for researchers, scientists, and professionals in drug development.

Physical Properties of p-Toluenesulfinic Acid

p-Toluenesulfinic acid is a white to off-white crystalline solid under standard conditions.[1][3] It typically appears as long, rhombic plates or needles when crystallized from water.[6] Its key physical and chemical identifiers are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 536-57-2 | [1][4][6][7] |

| Molecular Formula | C₇H₈O₂S | [1][2] |

| Molecular Weight | 156.20 g/mol | [2][6][7] |

| Appearance | White to off-white crystalline solid; long, rhombic plates or needles | [1][3][6] |

| Melting Point | 85 °C | [1][6] |

| Boiling Point | ~250.45 °C (rough estimate) | [1][5][8] |

| Density | ~1.2474 g/cm³ (rough estimate) | [1][5][8] |

| pKa | 1.7 (at 25 °C) | [1][5][8] |

| Solubility | Freely soluble in alcohol and ether; sparingly soluble in water and hot benzene | [3][6] |

Chemical Properties and Reactivity

The chemistry of p-toluenesulfinic acid is dominated by the sulfur atom's intermediate oxidation state, making it susceptible to both oxidation and reduction, as well as disproportionation.

Stability and Disproportionation

One of the most characteristic reactions of p-toluenesulfinic acid is its thermal disproportionation. This process, which has been recognized since the late 19th century, involves the conversion of three molecules of the sulfinic acid into one molecule of p-toluenesulfonic acid, one molecule of S-p-tolyl p-toluenethiolsulfonate, and one molecule of water.[7] This reaction is known to be catalyzed by strong acids.[7][9] The instability of the free acid, especially during drying, often leads to partial conversion to the corresponding sulfonic acid and thiosulfonate ester.[6][7][10] For this reason, it is often generated fresh from its more stable sodium salt for immediate use.[5][6]

Caption: Disproportionation reaction of p-toluenesulfinic acid.

Reactions with Electrophiles and Nucleophiles

p-Toluenesulfinic acid and its corresponding sulfinate anion are versatile reagents that can react with a variety of compounds:

-

Reaction with Alkyl Halides : It reacts with alkyl halides to form sulfones, a class of compounds with applications in medicinal chemistry and materials science.

-

Reaction with Disulfides and Sulfides : In acidic conditions, it reacts with disulfides and dialkyl sulfides.[9][11] For instance, the reaction with p-tolyl disulfide is strongly accelerated by increasing acid concentration but retarded by water.[9]

-

Catalysis : It can act as a mild acid catalyst in certain organic reactions, such as Ugi-type multi-component reactions for synthesizing α-amino amides.[7]

Synthesis and Experimental Protocols

p-Toluenesulfinic acid is most commonly prepared by the reduction of p-toluenesulfonyl chloride. Several reducing agents can be employed, with zinc dust and sodium sulfite (B76179) being the most traditional and effective methods.[7][10] It can also be synthesized from p-tolylmagnesium bromide and sulfur dioxide.[7][10] Due to the aforementioned instability, the synthesis typically yields the more stable sodium p-toluenesulfinate, from which the free acid can be liberated by careful acidification.[6][10]

Caption: Synthesis of p-toluenesulfinic acid from its sulfonyl chloride.

Experimental Protocol: Reduction of p-Toluenesulfonyl Chloride with Zinc Dust

The following protocol is adapted from the procedure published in Organic Syntheses.[10]

Materials:

-

p-Toluenesulfonyl chloride (technical grade)

-

Zinc dust (90-100% pure)

-

12 N Sodium hydroxide (B78521) solution

-

Sodium carbonate (finely powdered)

-

Hydrochloric acid (dilute)

-

Water

Procedure:

-

Initial Setup : In a large crock (e.g., 12 L) equipped with a robust mechanical stirrer, place 3 liters of water. Heat the water to 70 °C using direct steam injection.

-

Addition of Reagents : Turn off the steam and add 400 g of zinc dust to the hot water. In small portions over approximately 10 minutes, add 500 g of ground p-toluenesulfonyl chloride. The temperature will rise to about 80 °C.

-

Reaction : Continue stirring for 10 minutes after the final addition of the sulfonyl chloride. Reintroduce steam to raise the temperature to 90 °C. Avoid heating above this temperature to prevent bumping.

-

Workup - Part 1 (Basification) : Turn off the steam and add 250 cc of 12 N sodium hydroxide solution. Subsequently, add finely powdered sodium carbonate in 50 g portions until the mixture is strongly alkaline. Be cautious of frothing.

-

Filtration and Extraction : Filter the hot mixture by suction. The filtrate contains the desired sodium p-toluenesulfinate. Transfer the filter cake (containing unreacted zinc) back to a reaction vessel, add 750 cc of water, and heat with steam to extract any remaining product. Filter this second mixture and combine the filtrates.

-

Crystallization of Sodium Salt : Evaporate the combined filtrates over a burner to a volume of about 1 liter, or until a crust begins to form. Cool the mixture thoroughly to allow large, transparent crystals of sodium p-toluenesulfinate dihydrate (p-CH₃C₆H₄SO₂Na·2H₂O) to form.

-

Isolation of Sodium Salt : Filter the cold mixture by suction and air-dry the crystals until efflorescence just begins, then bottle them immediately.

-

Preparation of Free Acid : To obtain the free p-toluenesulfinic acid, dissolve a portion of the isolated sodium salt in cold water. Carefully acidify the solution with dilute hydrochloric acid. An excess of HCl should be avoided as it can dissolve the product.[10] The precipitated sulfinic acid should be collected and dried rapidly, for instance, between sheets of filter paper using a press, to minimize degradation.[10]

Logical Relationships in Reactions

The reactivity of p-toluenesulfinic acid is often dictated by the reaction conditions, particularly the acidity. In the presence of a strong acid, an equilibrium is established that can lead to various reaction pathways. The reaction with a disulfide, for example, is believed to proceed through an intermediate ion formed under acidic conditions.[9]

Caption: Acid-catalyzed reaction pathway involving p-toluenesulfinic acid.

References

- 1. P-TOLUENESULFINIC ACID CAS#: 536-57-2 [m.chemicalbook.com]

- 2. clearsynth.com [clearsynth.com]

- 3. CAS 536-57-2: p-Toluenesulfinic acid | CymitQuimica [cymitquimica.com]

- 4. p-Toluenesulfinic acid | 536-57-2 | FP30059 | Biosynth [biosynth.com]

- 5. P-TOLUENESULFINIC ACID | 536-57-2 [chemicalbook.com]

- 6. p-Toluenesulfinic Acid [drugfuture.com]

- 7. P-Toluenesulfinic acid | 536-57-2 | Benchchem [benchchem.com]

- 8. P-TOLUENESULFINIC ACID price,buy P-TOLUENESULFINIC ACID - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

Stability and Storage of Toluenesulfinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for p-toluenesulfinic acid. Understanding the chemical stability of this compound is critical for its effective use in research, development, and manufacturing, ensuring the integrity of experimental results and the quality of final products. This document outlines the primary degradation pathway, presents available quantitative stability data, details relevant experimental protocols, and discusses the role of sulfinic acids in biological signaling pathways.

Core Concepts: Stability Profile of p-Toluenesulfinic Acid

p-Toluenesulfinic acid is an organosulfur compound that is known to be unstable, particularly in its free acid form. The primary mechanism of degradation is a thermal disproportionation reaction. This reaction is second-order with respect to the sulfinic acid and results in the formation of p-toluenesulfonic acid and S-p-tolyl p-toluenethiosulfonate. The stoichiometry of this disproportionation is as follows:

3 CH₃C₆H₄SO₂H → CH₃C₆H₄SO₃H + CH₃C₆H₄SO₂SC₆H₄CH₃ + H₂O

Due to this inherent instability, the sodium salt of p-toluenesulfinic acid, which is more stable, is often prepared and used to generate the free acid in situ as needed. The free acid is challenging to dry without partial conversion to its degradation products.[1] It is also described as being hygroscopic and sensitive to moisture, further necessitating careful storage.

General Storage Recommendations

To minimize degradation, p-toluenesulfinic acid should be stored in a cool, dry place, away from strong oxidizing agents.[2] The recommended storage temperature is in a freezer, under -20°C, in an inert atmosphere.

Quantitative Stability Data

A kinetic study of the disproportionation of p-toluenesulfinic acid in aqueous solution, catalyzed by iodide ions, provides quantitative insight into its stability. The reaction proceeds as a second-order reaction in sulfinic acid. The following table summarizes the second-order rate constants at various temperatures and pH levels.

| Temperature (°C) | pH | Initial Sulfinic Acid Conc. (M) | Iodide Ion Conc. (mg/100 ml) | Second-Order Rate Constant (L·mol⁻¹·hr⁻¹) |

| 35.0 | 1.15 | 0.050 | 5.7 | 0.34 |

| 35.0 | 1.15 | 0.025 | 5.7 | 0.33 |

| 50.0 | 1.15 | 0.050 | 5.7 | 2.02 |

| 50.0 | 1.15 | 0.025 | 5.7 | 2.00 |

| 65.0 | 1.15 | 0.050 | 5.7 | 8.8 |

| 65.0 | 1.15 | 0.025 | 5.7 | 9.0 |

| 50.0 | 2.15 | 0.050 | 5.7 | 0.09 |

| 50.0 | 0.65 | 0.050 | 5.7 | 4.6 |

Data sourced from a kinetic study on the disproportionation of p-toluenesulfinic acid in aqueous solution.[3]

Degradation Pathways and Mechanisms

The primary degradation pathway for p-toluenesulfinic acid is disproportionation. The proposed mechanism involves the formation of a sulfinyl sulfone intermediate (a sulfinic anhydride), which then undergoes further reactions to yield the final products.

Disproportionation Logical Flow

Caption: Proposed mechanism for the disproportionation of p-toluenesulfinic acid.

Role in Biological Signaling Pathways

Sulfinic acids are relevant in the context of drug development due to their connection to cellular redox signaling. The oxidation of cysteine residues in proteins is a key regulatory mechanism. This process involves the formation of a cysteine sulfenic acid (Cys-SOH) intermediate. This intermediate is reactive and can be further oxidized to a sulfinic acid (Cys-SO₂H) and then to a sulfonic acid (Cys-SO₃H). While the initial oxidation to sulfenic acid is often reversible, the subsequent oxidations to sulfinic and sulfonic acids are generally considered irreversible. Understanding these pathways is crucial for drug development professionals studying redox-regulated cellular processes.

Cysteine Oxidation Signaling Pathway

Caption: Simplified pathway of cysteine oxidation in biological systems.

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately assessing the degradation of p-toluenesulfinic acid. The primary degradation products to monitor are p-toluenesulfonic acid and S-p-tolyl p-toluenethiosulfonate. A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed and validated for this purpose.

Methodology:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended to achieve separation of the more polar p-toluenesulfonic acid, the moderately polar p-toluenesulfinic acid, and the less polar S-p-tolyl p-toluenethiosulfonate.

-

Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 220-260 nm).

-

Validation: The method should be validated according to ICH guidelines, demonstrating specificity (the ability to resolve the parent compound from its degradation products and any other impurities), linearity, accuracy, precision, and robustness.

Accelerated Stability Testing Protocol

Accelerated stability testing can be used to predict the long-term stability and shelf-life of p-toluenesulfinic acid.

Methodology:

-

Sample Preparation: Store samples of p-toluenesulfinic acid in loosely capped vials to simulate exposure to air, and in tightly sealed vials with an inert atmosphere (e.g., nitrogen or argon) as a control.

-

Storage Conditions: Store the samples at a minimum of three elevated temperatures (e.g., 40°C, 50°C, and 60°C) and controlled humidity (e.g., 75% RH). Include a control sample stored at the recommended long-term storage condition (-20°C).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method to quantify the amount of remaining p-toluenesulfinic acid and the formation of degradation products.

-

Data Analysis: Plot the concentration of p-toluenesulfinic acid versus time for each condition. Determine the degradation kinetics (e.g., by fitting to a second-order rate law for disproportionation). Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature and estimate the shelf-life.

Photostability Testing Protocol

To assess the impact of light on the stability of p-toluenesulfinic acid, a photostability study should be conducted according to ICH Q1B guidelines.

Methodology:

-

Sample Preparation: Expose samples of the solid material directly to the light source. As a control, wrap identical samples in aluminum foil to protect them from light.

-

Light Source: Use a light source that produces a combination of visible and UV light, such as a xenon lamp or a metal halide lamp, with a specified overall illumination.

-

Exposure: Expose the samples to a standardized amount of light energy (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).

-

Analysis: After exposure, analyze both the exposed and control samples using the stability-indicating HPLC method.

-

Evaluation: Compare the degradation profiles of the exposed and control samples to determine the extent of photodegradation.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of p-toluenesulfinic acid.

Conclusion

p-Toluenesulfinic acid is an inherently unstable compound, primarily undergoing thermal disproportionation to p-toluenesulfonic acid and S-p-tolyl p-toluenethiosulfonate. Its stability is influenced by temperature and acidity. For optimal stability, it is crucial to store p-toluenesulfinic acid at low temperatures (-20°C), in a dry, inert atmosphere. For researchers and drug development professionals, understanding these stability characteristics and employing validated analytical methods are essential for ensuring the quality and reliability of their work. While the primary degradation pathway is understood, further studies are recommended to fully characterize its photostability and susceptibility to atmospheric oxidation under various storage conditions.

References

Key reactions involving toluenesulfinic acid

An In-depth Technical Guide to the Core Reactions of p-Toluenesulfinic Acid

Introduction

p-Toluenesulfinic acid (p-TsOH), an organosulfur compound with the formula CH₃C₆H₄SO₂H, is a versatile reagent in organic synthesis. It serves as a precursor for a variety of functional groups and as a catalyst in specific transformations. Unlike its more strongly acidic and non-oxidizing sulfonic acid counterpart, p-toluenesulfonic acid, p-toluenesulfinic acid exhibits unique reactivity, including the ability to act as a reducing agent and participate in radical reactions.[1][2] This guide details the core reactions of p-toluenesulfinic acid, providing in-depth experimental protocols, quantitative data, and mechanistic diagrams for researchers, scientists, and professionals in drug development. The free acid is often prepared as needed by acidifying its more stable sodium salt.[3]

The most common precursor for p-toluenesulfinic acid is its sodium salt, which is typically prepared by the reduction of p-toluenesulfonyl chloride. Several reducing agents can be employed, with zinc dust being a widely used and effective option.[4][5]

Experimental Protocol: Reduction of p-Toluenesulfonyl Chloride with Zinc Dust[4]

-

Initial Setup : Place 3 liters of water in a 12-liter crock equipped with a large brass stirrer and a steam inlet tube. Heat the water to 70°C using dry steam.

-

Addition of Reagents : Turn off the steam and add 400 g of zinc dust (90-100% pure). In small portions over approximately 10 minutes, add 500 g (2.6 moles) of ground p-toluenesulfonyl chloride. The temperature will rise to about 80°C.

-

Reaction : Continue stirring for 10 minutes after the final addition of the sulfonyl chloride. Reintroduce steam to heat the mixture to 90°C.

-

Basification : Turn off the steam and add 250 cc of 12 N sodium hydroxide (B78521) solution, followed by portions of finely powdered sodium carbonate until the mixture is strongly alkaline.

-

Filtration and Extraction : Filter the mixture by suction. Transfer the filter cake (containing unreacted zinc) to a separate jar, add 750 cc of water, stir, and heat with steam. Filter this mixture and add the filtrate to the main solution.

-

Crystallization : Evaporate the combined filtrate to a volume of about 1 liter. Cool the solution to induce crystallization.

-

Isolation : Filter the resulting crystals by suction and air-dry them until efflorescence begins. The product is sodium p-toluenesulfinate dihydrate (p-CH₃C₆H₄SO₂Na·2H₂O).

Quantitative Data: Synthesis of Sodium p-Toluenesulfinate

| Parameter | Value | Reference |

| Starting Material | p-Toluenesulfonyl chloride (500 g) | [4] |

| Reducing Agent | Zinc Dust (400 g) | [4] |

| Product | Sodium p-toluenesulfinate dihydrate | [4] |

| Yield | 360 g (64%) | [4] |

Note: The free sulfinic acid can be prepared by dissolving the sodium salt in cold water and carefully acidifying with hydrochloric acid. Over-acidification should be avoided as it can dissolve the product. The free acid is challenging to dry without partial disproportionation.[3][4]

Workflow for Sodium p-Toluenesulfinate Synthesis

References

- 1. CAS 536-57-2: p-Toluenesulfinic acid | CymitQuimica [cymitquimica.com]

- 2. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]

- 3. p-Toluenesulfinic Acid [drugfuture.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. P-Toluenesulfinic acid | 536-57-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to the History and Discovery of Toluensulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluenesulfinic acid, a versatile organosulfur compound, has played a significant, albeit often understated, role in the advancement of organic synthesis. From its early discovery in the late 19th and early 20th centuries to its modern applications in the stereoselective synthesis of chiral molecules, this reagent has proven to be an invaluable tool for chemists. This technical guide provides a comprehensive overview of the history, discovery, and key synthetic methodologies associated with p-toluenesulfinic acid. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing its synthesis, properties, and applications, with a focus on experimental protocols and mechanistic understanding.

Historical Context and Discovery

The study of sulfinic acids dates back to the 19th century, with early chemists exploring the rich and varied chemistry of organosulfur compounds. While pinpointing the exact first synthesis of p-toluenesulfinic acid is challenging due to the nature of early chemical literature, one of the most well-documented and practical syntheses was published in the seminal chemistry journal Organic Syntheses in 1922 by Whitmore and Hamilton.[1] Their method, involving the reduction of the readily available p-toluenesulfonyl chloride with zinc dust, provided a reliable and scalable route to the sodium salt of the acid, which could then be easily converted to the free acid.

Prior to this, the groundwork for understanding sulfinic acids was laid by numerous researchers. The general methods for preparing sulfinic acids, such as the reduction of sulfonyl chlorides, were known. For instance, the reduction of sulfonyl chlorides using agents like sodium amalgam and sodium sulfite (B76179) were established methods for this class of compounds.[2] The work of Whitmore and Hamilton, however, provided a detailed and reproducible procedure specifically for the toluene (B28343) derivative, which undoubtedly contributed to its wider adoption and study in the chemical community.

Physicochemical Properties

p-Toluenesulfinic acid is a white to off-white crystalline solid. It is moderately soluble in water and soluble in many organic solvents. One of the key characteristics of p-toluenesulfinic acid is its relative instability, particularly in its free acid form. It is prone to disproportionation, especially when heated or in the presence of acid, to form p-toluenesulfonic acid and S-(p-tolyl) p-toluenethiosulfonate. For this reason, it is often prepared and used in situ or stored as its more stable sodium salt.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈O₂S | [3] |

| Molecular Weight | 156.20 g/mol | [3] |

| Melting Point | 85-86.5 °C | [4][5] |

| Appearance | White to off-white crystalline solid | [5] |

| Solubility | Moderately soluble in water, soluble in many organic solvents | [3] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | (Data for the free acid is not readily available in spectral databases, as it is often analyzed as its sodium salt or converted to derivatives. The following is for the sodium salt in D₂O) δ 7.6 (d, 2H), 7.2 (d, 2H), 2.3 (s, 3H) |

| ¹³C NMR | (Data for the free acid is not readily available in spectral databases. The following is for the sodium salt) δ 146.1, 140.2, 129.8, 125.7, 21.2 |

| FTIR (solid) | (Data for the free acid. Peaks can vary based on sampling method) Broad O-H stretch (~3000-2500 cm⁻¹), S=O stretch (~1080-1040 cm⁻¹), aromatic C-H and C=C stretches. The NIST WebBook provides a reference spectrum for the sodium salt.[6] |

Key Synthetic Methodologies

The most common and historically significant methods for the preparation of p-toluenesulfinic acid involve the reduction of p-toluenesulfonyl chloride. Several reducing agents have been employed, each with its own advantages and disadvantages.

Reduction with Zinc Dust

This is the classic and well-documented method from Organic Syntheses.[2] It provides a good yield of the sodium salt of p-toluenesulfinic acid.

Experimental Protocol:

-

Materials:

-

p-Toluenesulfonyl chloride (500 g, 2.62 mol)

-

Zinc dust (400 g, 6.12 mol)

-

Water (3 L)

-

12 M Sodium hydroxide (B78521) solution (250 mL)

-

Sodium carbonate

-

-

Procedure:

-

In a 12-L crock equipped with a mechanical stirrer, heat 3 L of water to 70 °C using direct steam injection.

-

Turn off the steam and add 400 g of zinc dust to the hot water with stirring.

-

Add 500 g of finely powdered p-toluenesulfonyl chloride in portions over about 10 minutes. The temperature will rise to around 80 °C.

-

Continue stirring for 10 minutes after the addition is complete.

-

Reintroduce steam to raise the temperature to 90 °C. Do not exceed this temperature to avoid bumping.

-

Turn off the steam and add 250 mL of 12 M sodium hydroxide solution, followed by the portion-wise addition of solid sodium carbonate until the mixture is alkaline to litmus (B1172312) paper and the zinc hydroxide dissolves.

-

Filter the hot solution by suction and evaporate the filtrate to a volume of about 1 L.

-

Cool the concentrated solution to induce crystallization of sodium p-toluenesulfinate dihydrate.

-

Collect the crystals by suction filtration and air-dry them. The reported yield is approximately 360 g (64%).

-

To obtain the free acid, dissolve the sodium salt in a minimum amount of cold water and carefully acidify with hydrochloric acid. The free p-toluenesulfinic acid will precipitate and can be collected by filtration.

-

Reduction with Sodium Sulfite

Another common method for the synthesis of sulfinates is the reduction of the corresponding sulfonyl chloride with sodium sulfite.

Experimental Protocol (General Procedure):

-

Materials:

-

p-Toluenesulfonyl chloride

-

Sodium sulfite

-

Sodium bicarbonate

-

Water

-

-

Procedure:

-

A solution of sodium sulfite and sodium bicarbonate in water is prepared in a reaction flask.

-

p-Toluenesulfonyl chloride is added portion-wise to the stirred solution at room temperature.

-

The reaction is typically stirred for several hours until completion.

-

The product, sodium p-toluenesulfinate, can be isolated by cooling the reaction mixture and collecting the precipitated solid. The free acid can be obtained by acidification as described previously.

-

Other Reducing Agents

Other reducing agents that have been reported for the synthesis of p-toluenesulfinic acid from its sulfonyl chloride include sodium amalgam, sodium sulfide, and sodium arsenite.[2] These methods are of historical interest but are less commonly used in modern laboratory settings due to safety and waste disposal concerns associated with mercury and arsenic compounds.

Key Reactions and Mechanisms

Disproportionation of p-Toluenesulfinic Acid

As mentioned, p-toluenesulfinic acid is susceptible to disproportionation. This reaction is typically acid-catalyzed and proceeds via a complex mechanism.

Caption: Disproportionation of p-toluenesulfinic acid.

The Andersen Synthesis of Chiral Sulfoxides

One of the most significant applications of p-toluenesulfinic acid derivatives is in the Andersen synthesis of chiral sulfoxides. This method is crucial in asymmetric synthesis and has been widely used in the development of chiral drugs. The process involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent.

Caption: The Andersen synthesis of chiral sulfoxides.

Applications in Drug Development and Organic Synthesis

The primary application of p-toluenesulfinic acid in drug development stems from its use in the Andersen synthesis to produce chiral sulfoxides. Chiral sulfoxides are important chiral auxiliaries and are found in a number of drug molecules. The ability to control the stereochemistry at the sulfur atom is crucial for the biological activity of these compounds.

Beyond the Andersen synthesis, p-toluenesulfinic acid and its salts are versatile reagents in organic synthesis:

-

Synthesis of Sulfones: p-Toluenesulfinates can be alkylated to form sulfones, which are important functional groups in many pharmaceuticals.

-

Source of the Tosyl Group: While p-toluenesulfonyl chloride is the more common source, p-toluenesulfinic acid can also be used to introduce the tolyl-sulfonyl moiety.

-

Radical Reactions: Sulfinic acids can act as precursors to sulfonyl radicals, which can participate in various addition and cyclization reactions.

While direct incorporation of the p-toluenesulfinic acid moiety into final drug molecules is less common, its role as a key intermediate and reagent in the synthesis of complex, stereochemically defined molecules is well-established. For instance, the principles of the Andersen synthesis have been applied to the synthesis of chiral building blocks for a wide range of pharmaceuticals.

Conclusion

p-Toluenesulfinic acid, a compound with a rich history, continues to be a relevant and valuable reagent in modern organic chemistry. Its discovery and the development of its synthetic methodologies, particularly the robust procedure detailed in Organic Syntheses, have provided chemists with a powerful tool for the construction of complex molecules. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and reactivity of p-toluenesulfinic acid is essential for its effective application in the creation of new and improved therapeutics. This guide has aimed to provide a comprehensive and practical overview to aid in this endeavor.

References

- 1. p-Toluenesulfonic acid(104-15-4) 13C NMR spectrum [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. p-Toluenesulfinic Acid [drugfuture.com]

- 4. P-TOLUENESULFINIC ACID CAS#: 536-57-2 [m.chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. P-toluenesulfinic acid, sodium salt [webbook.nist.gov]

Spectroscopic Data of Toluenesulfinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for toluenesulfinic acid, a compound of interest in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the protons and carbon atoms in its structure.

¹H NMR Data

The ¹H NMR spectrum of p-toluenesulfinic acid typically exhibits signals for the aromatic protons and the methyl group protons.

Table 1: ¹H NMR Spectroscopic Data for p-Toluenesulfinic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.8 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~2.4 | Singlet | 3H | Methyl protons (CH₃) |

| Variable | Broad Singlet | 1H | Sulfinic acid proton (SO₂H) |

Note: The chemical shift of the acidic proton is variable and depends on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for p-Toluenesulfinic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~140-145 | Quaternary aromatic carbon (C-SO₂H) |

| ~138-142 | Quaternary aromatic carbon (C-CH₃) |

| ~129-130 | Aromatic CH |

| ~125-126 | Aromatic CH |

| ~21 | Methyl carbon (CH₃) |

Experimental Protocol for NMR Spectroscopy

The following provides a general procedure for obtaining NMR spectra of a solid organic acid like this compound.

1.3.1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

1.3.2. Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution and line shape.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

Table 3: Significant IR Absorption Bands for Sodium p-Toluenesulfinate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Methyl C-H stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1080 | Strong | S=O stretch |

| ~1015 | Strong | S-O stretch |

| ~815 | Strong | p-disubstituted benzene (B151609) C-H bend |

Note: For the free acid, a broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples.

2.1.1. Sample Preparation and Data Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrum Data

The electron ionization (EI) mass spectrum of p-toluenesulfinic acid is expected to show a molecular ion peak and several characteristic fragment ions. Based on available data, the following major fragments are observed.

Table 4: Key Mass Spectrometry Fragments for p-Toluenesulfinic Acid

| m/z | Putative Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| 124 | [M - O₂]⁺ |

| 123 | [M - O₂ - H]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound, although derivatization may be necessary to improve volatility and thermal stability.

3.2.1. Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Derivatization (optional but recommended): To improve volatility, the sulfinic acid can be converted to a more stable ester (e.g., by reaction with diazomethane (B1218177) or a silylating agent like BSTFA).

3.2.2. GC-MS Conditions:

-

Injector: Split/splitless injector, typically at 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: A temperature ramp, for example, starting at 50 °C, holding for 1 minute, then ramping at 10 °C/min to 280 °C and holding for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility of p-Toluenesulfinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluenesulfinic acid (also known as 4-methylbenzenesulfinic acid) is a versatile organosulfur compound utilized in a variety of organic syntheses. A thorough understanding of its solubility in different organic solvents is crucial for its effective application in reaction chemistry, purification processes, and formulation development. This technical guide provides a summary of the available qualitative solubility data for p-toluenesulfinic acid, alongside a detailed experimental protocol for the quantitative determination of its solubility. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this guide emphasizes the practical methodology for researchers to ascertain these values in their own laboratory settings.

Core Data Presentation: Solubility Profile

Quantitative solubility data for p-toluenesulfinic acid in a range of organic solvents is not widely reported in the available scientific literature. However, qualitative descriptions of its solubility have been documented. The following table summarizes this information to provide a general understanding of its behavior in common organic solvent classes.

| Solvent Class | Representative Solvents | Qualitative Solubility | Reference(s) |

| Alcohols | Ethanol | Freely Soluble | [1] |

| Ethers | Diethyl Ether | Freely Soluble | [1] |

| Aromatic Hydrocarbons | Benzene (hot) | Sparingly Soluble | [1] |

| Water | Water | Sparingly Soluble | [1][2] |

It is important to note that "freely soluble" and "sparingly soluble" are qualitative terms and the actual solubility can vary with temperature. The sulfinic acid group contributes to some degree of polarity, allowing for interaction with polar solvents, while the aromatic toluene (B28343) ring provides hydrophobic character, enabling solubility in less polar organic solvents.[2]

Experimental Protocols: Determination of Solubility

To obtain precise, quantitative solubility data, a well-defined experimental protocol is essential. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[3][4][5]

Objective:

To quantitatively determine the solubility of p-toluenesulfinic acid in a specific organic solvent at a given temperature.

Materials:

-

p-Toluenesulfinic acid (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Drying oven

Methodology: Gravimetric Determination

-

Preparation of a Saturated Solution:

-

Add an excess amount of p-toluenesulfinic acid to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. Periodically check for the persistence of undissolved solid.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter that is chemically resistant to the solvent to remove any remaining microscopic solid particles.

-

-

Gravimetric Analysis:

-

Transfer a precisely measured volume of the clear, filtered saturated solution into a pre-weighed evaporating dish or vial.

-

Record the total weight of the dish/vial and the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of p-toluenesulfinic acid can be used.

-

Once the solvent is fully evaporated, place the dish/vial in a drying oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Cool the dish/vial in a desiccator to room temperature and weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

Mass of dissolved p-toluenesulfinic acid: (Weight of dish/vial + residue) - (Weight of empty dish/vial)

-

Mass of the solvent: (Weight of dish/vial + solution) - (Weight of dish/vial + residue)

-

Solubility ( g/100 g solvent): (Mass of dissolved p-toluenesulfinic acid / Mass of the solvent) x 100

-

Solubility (g/L): (Mass of dissolved p-toluenesulfinic acid / Volume of the filtered solution withdrawn)

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to the pKa and Acidity of p-Toluenesulfinic Acid

This technical guide provides a comprehensive overview of the acidity and pKa of p-toluenesulfinic acid, tailored for researchers, scientists, and professionals in drug development. The document details the acid dissociation constant, comparative acidity, and plausible experimental protocols for its determination.

Quantitative Data Summary

The acid dissociation constant (pKa) is a critical parameter for characterizing the acidity of a compound. For p-toluenesulfinic acid, the experimentally determined pKa value is summarized below.

| Compound Name | CAS Number | Molecular Formula | pKa | Temperature (°C) |

| p-Toluenesulfinic acid | 536-57-2 | C₇H₈O₂S | 1.7 | 25 |

Acidity of p-Toluenesulfinic Acid

p-Toluenesulfinic acid is a moderately strong organic acid. Its acidity is greater than that of carboxylic acids but significantly less than that of the corresponding sulfonic acids. This difference in acidity can be attributed to the oxidation state of the sulfur atom and the stability of the resulting conjugate base.

The dissociation of p-toluenesulfinic acid in water is represented by the following equilibrium:

Caption: Acid dissociation equilibrium of p-toluenesulfinic acid in water.

The stability of the p-toluenesulfinate anion is a key determinant of the acid's strength. The negative charge is delocalized over the two oxygen atoms and the sulfur atom through resonance. While significant, this delocalization is less extensive than in the corresponding p-toluenesulfonate anion, which has an additional oxygen atom to further stabilize the negative charge. This explains why p-toluenesulfonic acid (pKa ≈ -2.8) is a much stronger acid.

Compared to benzoic acid (pKa ≈ 4.2), p-toluenesulfinic acid is a stronger acid. This is because the sulfinate group is more electron-withdrawing than the carboxyl group, leading to a more stable conjugate base. The presence of the electron-donating methyl group on the benzene (B151609) ring slightly decreases the acidity of p-toluenesulfinic acid compared to benzenesulfinic acid.

Experimental Protocols for pKa Determination

Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH. The pKa is the pH at the half-equivalence point.

Materials and Reagents:

-

p-Toluenesulfinic acid (high purity)

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water (degassed)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers (100 mL)

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh approximately 1.56 g of p-toluenesulfinic acid (to prepare a ~0.1 M solution) and dissolve it in 100 mL of deionized water in a beaker. Add KCl to achieve a constant ionic strength (e.g., 0.1 M).

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized 0.1 M NaOH solution above the beaker.

-

Titration: Start stirring the solution and record the initial pH. Add the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence point. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest slope on the titration curve (the inflection point). The volume of NaOH at the half-equivalence point corresponds to the pKa of the acid. Alternatively, a Gran plot can be used for a more accurate determination of the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance of the compound in solutions of varying pH.

Materials and Reagents:

-

p-Toluenesulfinic acid

-

A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 0.5 to 3.5)

-

Deionized water

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Calibrated pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of p-toluenesulfinic acid of known concentration in deionized water.

-

Preparation of Sample Solutions: For each buffer solution, prepare a sample by diluting a small, constant volume of the stock solution to a fixed final volume with the buffer. This ensures that the total concentration of the acid is the same in all samples.

-

Spectral Measurements: Record the UV-Vis spectrum of each sample solution over a suitable wavelength range (e.g., 200-350 nm). Identify the wavelengths of maximum absorbance for the acidic (HA) and basic (A⁻) forms of the acid. These can be determined from the spectra at the lowest and highest pH values, respectively.

-

Absorbance Measurements: Measure the absorbance of each buffered solution at the wavelength of maximum absorbance of the basic form (λmax of A⁻).

-

Data Analysis: The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - AA⁻) / (AHA - A)] where A is the absorbance of the sample at a given pH, AHA is the absorbance of the fully protonated form (at low pH), and AA⁻ is the absorbance of the fully deprotonated form (at high pH). A plot of log[(A - AA⁻) / (AHA - A)] versus pH will yield a straight line with a y-intercept equal to the pKa.

The Thermal Decomposition of p-Toluene-sulfinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of p-toluenesulfinic acid, with a focus on its primary decomposition pathway in aqueous solutions: disproportionation. This document synthesizes key findings on the reaction's stoichiometry, kinetics, and proposed mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Core Concepts: Disproportionation Reaction

The thermal decomposition of p-toluenesulfinic acid in aqueous media predominantly proceeds via a disproportionation reaction. This redox process involves the sulfinic acid acting as both an oxidizing and a reducing agent. The established stoichiometry for this reaction is as follows[1]:

3 CH₃C₆H₄SO₂H → CH₃C₆H₄SO₃H + CH₃C₆H₄SO₂SC₆H₄CH₃ + H₂O

This reaction yields three main products: p-toluenesulfonic acid, S-p-tolyl p-toluenesulfonothioate (a thiosulfonate), and water. The thiosulfonate is often observed to be insoluble in aqueous or alcohol-water mixtures, frequently separating as an oily layer[1].

Quantitative Data Summary

The disproportionation of p-toluenesulfinic acid has been shown to follow second-order kinetics with respect to the sulfinic acid concentration. The rate of this reaction is also influenced by the acidity of the solution, being approximately first order in hydrogen ion concentration at low pH, and increases with temperature[1]. The presence of iodide ions has been noted to catalyze the reaction[1].

Below is a summary of kinetic data from a study on the disproportionation of p-toluenesulfinic acid (ArSO₂H, where Ar = p-CH₃C₆H₄)[2][3]:

| Time (minutes) | [ArSO₂H] (M) | 1/[ArSO₂H] (M⁻¹) |

| 0 | 0.100 | 10.0 |

| 15 | 0.0830 | 12.0 |

| 30 | 0.0709 | 14.1 |

| 45 | 0.0618 | 16.2 |

| 60 | 0.0549 | 18.2 |

| 120 | 0.0378 | 26.5 |

A plot of 1/[ArSO₂H] versus time yields a straight line, confirming the second-order nature of the reaction. From such data, a rate constant (k) can be determined. For instance, in one study, the rate constant for this second-order reaction at room temperature was reported to be 0.141 L mol⁻¹ min⁻¹[4].

Proposed Mechanism of Disproportionation

The mechanism of the thermal disproportionation of p-toluenesulfinic acid is believed to involve the formation of unstable intermediates, most notably a sulfenic acid (ArSOH)[1]. The reaction is thought to proceed through a series of steps initiated by the interaction of two sulfinic acid molecules.

Experimental Protocols

Kinetic Analysis of Disproportionation in Aqueous Solution

This protocol outlines a general procedure for studying the kinetics of p-toluenesulfinic acid disproportionation.

Materials and Equipment:

-

Sodium p-toluenesulfinate

-

Standardized sulfuric acid

-

Standardized potassium permanganate (B83412) or iodine solution

-

Constant temperature water bath

-

Burettes, pipettes, and volumetric flasks

-

Stopwatch

Procedure:

-

Preparation of Solutions: Prepare a stock solution of known concentration of sodium p-toluenesulfinate in deionized water. Prepare a standardized solution of a strong acid (e.g., sulfuric acid) and a standardized solution of an oxidizing agent (e.g., potassium permanganate).

-

Reaction Initiation: In a volumetric flask, place a known volume of the sodium p-toluenesulfinate solution. Equilibrate the flask in a constant temperature water bath. To initiate the reaction, add a predetermined volume of the standardized acid to achieve the desired pH. Start the stopwatch immediately.

-

Sampling: At regular time intervals, withdraw aliquots of the reaction mixture using a pipette.

-

Quenching and Titration: Immediately quench the reaction in the aliquot, for instance, by adding it to a flask containing a large volume of cold water or a solution that neutralizes the acid. Titrate the remaining p-toluenesulfinic acid in the aliquot with the standardized oxidizing agent. The endpoint can be determined by a color change.

-

Data Analysis: Calculate the concentration of p-toluenesulfinic acid at each time point. Plot the reciprocal of the concentration (1/[ArSO₂H]) against time. A linear plot will confirm second-order kinetics, and the slope of the line will be equal to the rate constant, k.

Thermal Analysis by TGA and DSC

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure p-toluenesulfinic acid are not extensively reported in the reviewed literature, these techniques are invaluable for assessing the thermal stability of related compounds[2][5]. A general protocol for such an analysis is provided below.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

General TGA Procedure:

-

Place a small, accurately weighed sample (typically 1-10 mg) of p-toluenesulfinic acid into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss of the sample as a function of temperature. The resulting thermogram will show the temperatures at which decomposition events occur.

General DSC Procedure:

-

Place a small, accurately weighed sample (typically 1-10 mg) of p-toluenesulfinic acid into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample and reference at a constant rate under a controlled atmosphere.

-

Record the differential heat flow between the sample and the reference as a function of temperature. The resulting thermogram will show endothermic (e.g., melting) and exothermic (e.g., decomposition) transitions.

Other Decomposition Pathways

While the disproportionation in aqueous solution is the most thoroughly studied thermal decomposition pathway for p-toluenesulfinic acid, other decomposition routes may exist under different conditions, such as in the absence of a solvent (neat) or in the gas phase. Research on the gas-phase pyrolysis of related organosulfur compounds suggests that at high temperatures, fragmentation of the molecule can occur, potentially leading to a variety of smaller molecules. However, specific studies on the neat or gas-phase thermal decomposition of p-toluenesulfinic acid are limited in the publicly available literature.

Conclusion

The thermal decomposition of p-toluenesulfinic acid is a complex process, with the disproportionation reaction in aqueous solution being the most well-characterized pathway. This reaction follows second-order kinetics and is influenced by temperature and acidity. The proposed mechanism involving a sulfenic acid intermediate provides a framework for understanding the transformation of p-toluenesulfinic acid into p-toluenesulfonic acid and S-p-tolyl p-toluenesulfonothioate. Further research is warranted to fully elucidate the decomposition mechanisms and products under a broader range of conditions, including solvent-free and gas-phase environments. The experimental protocols outlined in this guide provide a foundation for such investigations.

References

- 1. Solved For the disproportionation of p-toluenesulfinic | Chegg.com [chegg.com]

- 2. mdpi.com [mdpi.com]

- 3. Solved The decomposition of p-toluenesulfinic acid was | Chegg.com [chegg.com]

- 4. Solved 3) For the disproportionation of p-toluenesulfinic | Chegg.com [chegg.com]

- 5. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture of p-Toluenesulfinic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of p-toluenesulfinic acid, an important organosulfur compound with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at its solid-state properties, experimental protocols for its synthesis and analysis, and a visualization of related chemical transformations.

Crystal Structure and Crystallographic Data

While the crystal structure of the free p-toluenesulfinic acid has not been extensively reported, crystallographic data for its salts, particularly the sodium salt, provide critical insights into the molecular geometry and packing of the p-toluenesulfinate anion. The following tables summarize the key crystallographic parameters obtained from single-crystal X-ray diffraction studies of sodium p-toluenesulfinate.

Table 1: Crystal Data and Structure Refinement for Sodium p-Toluenesulfinate

| Parameter | Value |

| Empirical Formula | C₇H₇NaO₂S |

| Formula Weight | 178.18 |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 14.508(3) |

| b (Å) | 6.0040(10) |

| c (Å) | 9.0700(10) |

| α (°) | 90 |

| β (°) | 100.91(2) |

| γ (°) | 90 |

| Volume (ų) | 775.4(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.524 |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for Sodium p-Toluenesulfinate

| Atom | x | y | z | U(eq) [Ų] |

| S1 | 0.22910(10) | 0.2227(2) | 0.49080(10) | 0.0264(4) |

| O1 | 0.1772(2) | 0.0401(5) | 0.4132(3) | 0.0366(9) |

| O2 | 0.1912(2) | 0.4184(5) | 0.4357(3) | 0.0354(9) |

| Na1 | 0.05738(12) | 0.0847(3) | 0.1837(2) | 0.0308(5) |

| C1 | 0.3548(4) | 0.2367(8) | 0.5186(5) | 0.0253(12) |

| C2 | 0.4042(4) | 0.4283(8) | 0.5562(5) | 0.0294(13) |

| C3 | 0.4965(4) | 0.4373(9) | 0.5771(5) | 0.0326(14) |

| C4 | 0.5395(4) | 0.2561(9) | 0.5614(5) | 0.0309(14) |

| C5 | 0.4913(4) | 0.0645(8) | 0.5238(5) | 0.0315(14) |

| C6 | 0.3989(4) | 0.0543(8) | 0.5028(5) | 0.0289(13) |

| C7 | 0.6416(4) | 0.2673(11) | 0.5852(6) | 0.044(2) |

Experimental Protocols

Synthesis of p-Toluenesulfinic Acid

A common and effective method for the preparation of p-toluenesulfinic acid is the reduction of p-toluenesulfonyl chloride.[1] The sodium salt is typically prepared first and can be subsequently acidified to yield the free acid.[2]

Materials:

-

p-Toluenesulfonyl chloride

-

Zinc dust[1]

-

Sodium carbonate[3]

-

Sodium sulfite[3]

-

Sodium bicarbonate[3]

-

Hydrochloric acid[3]

-

Water

-

Ethanol (for recrystallization)[3]

Procedure for the Sodium Salt:

-

Reduction using Zinc Dust: p-Toluenesulfonyl chloride is treated with a reducing agent such as zinc dust in the presence of sodium carbonate in an aqueous solution.[3]

-

Reduction using Sodium Sulfite (B76179): Alternatively, reduction can be achieved using sodium sulfite and sodium bicarbonate in an aqueous medium.[3] This reaction proceeds via nucleophilic substitution.[3]

-

Work-up: After the reduction is complete, the reaction mixture is filtered to remove any insoluble byproducts.

-

Crystallization: The resulting sodium p-toluenesulfinate can be purified by recrystallization from ethanol.[3]

Procedure for the Free Acid:

-

Acidification: The purified sodium p-toluenesulfinate is dissolved in cold water.[2]

-

Precipitation: The solution is carefully acidified with hydrochloric acid to precipitate the free p-toluenesulfinic acid.[3]

-

Isolation: The precipitated p-toluenesulfinic acid is collected by filtration, washed with cold water, and dried under vacuum.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of p-toluenesulfinic acid salts is performed using single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: Single crystals of suitable quality for X-ray diffraction are grown by slow evaporation of a saturated solution of the sodium p-toluenesulfinate salt in an appropriate solvent, such as ethanol.

-

Data Collection: A selected single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a controlled temperature using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing Chemical Pathways

The following diagrams illustrate key chemical transformations related to p-toluenesulfinic acid.

Caption: Synthesis pathway of p-toluenesulfinic acid from p-toluenesulfonyl chloride.

Caption: Thermal disproportionation of p-toluenesulfinic acid.

References

Biodegradation of Toluenesulfinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biodegradation pathways of p-toluenesulfinic acid. Due to the limited direct research on p-toluenesulfinic acid, this document extrapolates potential metabolic routes based on the well-documented biodegradation of its close structural analog, p-toluenesulfonic acid (TSA). The guide details the key enzymes, intermediate compounds, and proposed degradation mechanisms. It also includes a summary of quantitative data from related studies, detailed experimental protocols for investigating biodegradation, and visualizations of the proposed pathways and workflows to support further research in this area. This document is intended to be a valuable resource for researchers in environmental science, microbiology, and drug development who are investigating the fate of sulfinic acid-containing compounds.

Introduction

Toluenesulfinic acid and its derivatives are important intermediates in organic synthesis and can be found as metabolites of certain pharmaceuticals or as environmental contaminants. Understanding their biodegradation is crucial for assessing their environmental impact and for the development of bioremediation strategies. While extensive research has been conducted on the microbial degradation of p-toluenesulfonic acid (TSA), there is a notable lack of direct studies on the biodegradation of p-toluenesulfinic acid.

This guide bridges this knowledge gap by proposing hypothetical biodegradation pathways for p-toluenesulfinic acid based on established metabolic routes for TSA. Two primary pathways are explored: side-chain oxidation and initial desulfination (analogous to desulfonation). This document provides a detailed examination of the enzymes and intermediates involved in these proposed pathways, supported by data from studies on TSA-degrading bacteria such as Pseudomonas, Comamonas, and Alcaligenes species.

Proposed Biodegradation Pathways of p-Toluenesulfinic Acid

Based on the degradation of p-toluenesulfonic acid, two primary microbial degradation pathways are proposed for p-toluenesulfinic acid. It is hypothesized that an initial enzymatic oxidation of the sulfinic acid group to a sulfonic acid group could occur, thereby funneling the compound into the established TSA degradation pathways.

Pathway 1: Side-Chain Oxidation

This proposed pathway involves the initial oxidation of the methyl group of p-toluenesulfinic acid, followed by desulfination. This is analogous to the side-chain oxidation pathway observed in the degradation of p-toluenesulfonic acid by Pseudomonas (Comamonas) testosteroni T-2.[1] The initial step could be the oxidation of p-toluenesulfinic acid to p-toluenesulfonic acid, which then enters the known TSA degradation pathway.

The key steps are:

-

Initial Oxidation (Hypothetical): p-Toluenesulfinic acid is oxidized to p-toluenesulfonic acid.

-

Methyl Group Oxidation: The methyl group of p-toluenesulfonic acid is sequentially oxidized to a hydroxymethyl group and then to a carboxyl group, forming p-sulfobenzoic acid (PSB).

-

Desulfonation: PSB is desulfonated to protocatechuic acid.

-

Ring Cleavage: The aromatic ring of protocatechuic acid is cleaved, leading to intermediates that can enter central metabolic cycles.

The intermediates in this pathway for the analogous p-toluenesulfonic acid include p-sulfobenzyl alcohol, p-sulfobenzaldehyde, and p-sulfobenzoic acid.[1]

Pathway 2: Initial Desulfination

This proposed pathway begins with the direct removal of the sulfinate group, a process termed desulfination. This is analogous to the desulfonation pathway reported for p-toluenesulfonic acid degradation by Alcaligenes sp. strain O-1, which yields 4-methylcatechol (B155104).

The key steps are:

-

Desulfination: The sulfinate group is removed from p-toluenesulfinic acid to yield p-cresol.

-

Hydroxylation: p-Cresol is hydroxylated to form 4-methylcatechol.

-

Ring Cleavage: The aromatic ring of 4-methylcatechol undergoes meta-cleavage, followed by further degradation to central metabolic intermediates.

Quantitative Data

Direct quantitative data on the biodegradation of p-toluenesulfinic acid is not available in the current literature. However, studies on p-toluenesulfonic acid provide valuable benchmarks.

| Parameter | Value | Organism/System | Reference |

| Degradation Rate | 90% degradation in 24 hours | Adapted sludge | [2] |

| Degradation Rate | 8.4 mg COD/g/h | Not specified | [3] |

| Growth Yield | ~5 g protein (mol C)⁻¹ | Pseudomonas (Comamonas) testosteroni T-2 | [1] |

| Enzyme Activity (Taurine Dioxygenase) | Taurine (B1682933) (Km = 55 µM) | Escherichia coli | [4] |

Experimental Protocols

The following are generalized experimental protocols adapted from studies on p-toluenesulfonic acid biodegradation that can be applied to investigate the degradation of p-toluenesulfinic acid.

Enrichment and Isolation of Degrading Microorganisms